molecular formula C18H32O16 B8175747 Gal(a1-4)Glc(a1-2b)Fruf

Gal(a1-4)Glc(a1-2b)Fruf

Cat. No.: B8175747
M. Wt: 504.4 g/mol
InChI Key: FVVCFHXLWDDRHG-VPMWRYNTSA-N
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Description

Gal(a1-4)Glc(a1-2b)Fruf is a trisaccharide composed of D-galactose, D-glucose, and D-fructose This compound is a type of oligosaccharide, which are carbohydrates made up of a small number of monosaccharide units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gal(a1-4)Glc(a1-2b)Fruf typically involves the enzymatic or chemical glycosylation of the monosaccharide units. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules under mild conditions. Chemical synthesis, on the other hand, may involve the use of protecting groups and activation of glycosyl donors to achieve the desired glycosidic linkages.

Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation processes. Specific strains of bacteria or yeast are engineered to express the necessary enzymes for the biosynthesis of the trisaccharide. The fermentation process is optimized for yield and purity, followed by downstream processing to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

Gal(a1-4)Glc(a1-2b)Fruf can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the sugar units can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the sugar units can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and periodate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride or tosyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldonic acids, while reduction can produce alditols.

Scientific Research Applications

Gal(a1-4)Glc(a1-2b)Fruf has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying glycosidic bond formation and cleavage.

    Biology: It serves as a substrate for enzymes involved in carbohydrate metabolism and is used in studies of glycan interactions.

    Medicine: The compound is investigated for its potential prebiotic effects, promoting the growth of beneficial gut bacteria.

    Industry: It is used in the food industry as a functional ingredient to improve the texture and stability of products.

Mechanism of Action

The mechanism of action of Gal(a1-4)Glc(a1-2b)Fruf involves its interaction with specific enzymes and receptors in biological systems. The compound can be hydrolyzed by glycosidases, releasing the monosaccharide units, which can then participate in various metabolic pathways. The molecular targets include enzymes like glycosyltransferases and glycosidases, which are involved in the synthesis and degradation of glycans.

Comparison with Similar Compounds

Similar Compounds

    Sucrose: Composed of glucose and fructose linked by an α1-2β glycosidic bond.

    Lactose: Composed of galactose and glucose linked by a β1-4 glycosidic bond.

    Maltose: Composed of two glucose units linked by an α1-4 glycosidic bond.

Uniqueness

Gal(a1-4)Glc(a1-2b)Fruf is unique due to its specific glycosidic linkages, which confer distinct structural and functional properties. Unlike sucrose, lactose, and maltose, this trisaccharide has a combination of galactose, glucose, and fructose, making it a valuable compound for studying complex carbohydrate interactions and applications.

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14-,15+,16-,17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVCFHXLWDDRHG-VPMWRYNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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